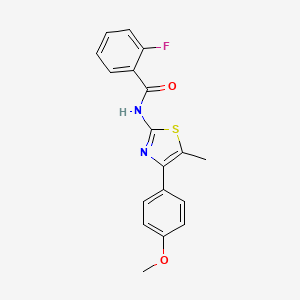

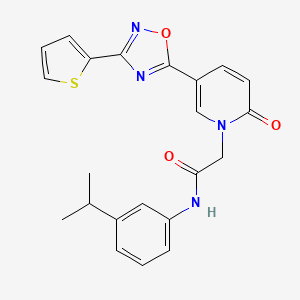

![molecular formula C17H22N2O4S2 B2971368 N-benzyl-2,4-dimethyl-3-[methyl(methylsulfonyl)amino]benzenesulfonamide CAS No. 941924-48-7](/img/structure/B2971368.png)

N-benzyl-2,4-dimethyl-3-[methyl(methylsulfonyl)amino]benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-benzyl-2,4-dimethyl-3-[methyl(methylsulfonyl)amino]benzenesulfonamide” is an organic compound with the molecular formula C16H20N2O4S2 . It has an average mass of 368.471 Da and a mono-isotopic mass of 368.086456 Da .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives, which are structurally similar to the compound , has been reported in the literature . A highly efficient protocol was developed for the synthesis of 3-(indoline-1-carbonyl)-N-(substituted)benzene sulfonamide analogs with excellent yields .Wissenschaftliche Forschungsanwendungen

Structure-Activity Relationships in Medicinal Chemistry

Research on biphenylsulfonamides led to the identification of novel series of endothelin-A (ETA) selective antagonists. Substitution at specific positions of the sulfonamide structure, such as the introduction of hydrophobic groups or amino functions, improved binding and functional activity, indicating the importance of structural modifications for therapeutic potential (Murugesan et al., 1998).

Kinetic and Structural Investigations

Studies on sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride provided insights into their molecular-electronic structure and kinetic behavior. These compounds exhibit unique hydrogen bonding and electronic characteristics, contributing to their steric effects and reactivity, which are crucial in designing more effective sulfonamide-based compounds (Rublova et al., 2017).

Photodynamic Therapy Applications

A new zinc phthalocyanine derivative substituted with benzenesulfonamide groups showed high singlet oxygen quantum yield, indicating its potential as a Type II photosensitizer for cancer treatment in photodynamic therapy. The study highlights the versatility of sulfonamide derivatives in developing novel therapeutic agents (Pişkin et al., 2020).

Antimicrobial and Enzyme Inhibition Activity

Sulfonamide derivatives have been synthesized and evaluated for their antimicrobial activity and enzyme inhibition, showcasing their therapeutic potential against various pathogens and in managing conditions like diabetes through α-glucosidase inhibition. The structural features of these compounds significantly influence their biological activities, demonstrating the importance of molecular design in developing new drugs (Ghorab et al., 2017).

Prodrug Development

Research into prodrug forms of sulfonamides explores the potential for creating water-soluble derivatives that can serve as precursors to active drugs. This approach aims to improve the pharmacokinetic properties of sulfonamides, enhancing their therapeutic efficacy and patient compliance (Larsen et al., 1988).

Wirkmechanismus

Target of Action

The primary targets of N-benzyl-2,4-dimethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide are currently unknown. This compound belongs to the class of organic compounds known as aminobenzenesulfonamides . These compounds typically have a benzenesulfonamide moiety with an amine group attached to the benzene ring .

Mode of Action

It is known that benzylic halides typically react via an sn1 or sn2 pathway, via the resonance-stabilized carbocation .

Result of Action

A study on n-benzyl-2-phenylethylamine derivatives showed behavioral and neurochemical effects in adult zebrafish

Eigenschaften

IUPAC Name |

N-benzyl-2,4-dimethyl-3-[methyl(methylsulfonyl)amino]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O4S2/c1-13-10-11-16(14(2)17(13)19(3)24(4,20)21)25(22,23)18-12-15-8-6-5-7-9-15/h5-11,18H,12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRJUXRPDBQTPES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2)C)N(C)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(methylsulfanyl)phenyl]-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2971285.png)

![4-Chloro-6-(4-chlorophenyl)thieno[3,2-d]pyrimidine](/img/structure/B2971286.png)

![3-(3-Methoxyphenoxy)-4-(3-methoxyphenyl)-1-[4-(morpholin-4-yl)butyl]azetidin-2-one](/img/structure/B2971293.png)

![2-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1,3-thiazole](/img/structure/B2971298.png)

![N-(4-ethoxyphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2971301.png)

![N-(3-{[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}phenyl)acetamide](/img/structure/B2971304.png)